CID 11106002

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

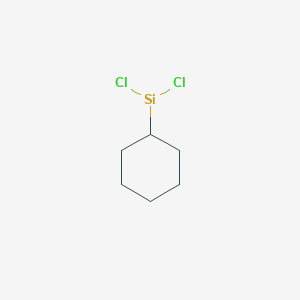

Dichloro(cyclohexyl)silane is an organosilicon compound with the molecular formula C7H14Cl2Si. It consists of a silicon atom bonded to two chlorine atoms and a cyclohexyl group. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Dichloro(cyclohexyl)silane can be synthesized through the hydrosilylation reaction. This involves the addition of silicon hydrides across carbon-carbon multiple bonds. For example, an equimolar mixture of cyclohexene and methyl dichlorosilane, with a catalytic amount of an alcoholic solution of chloroplatinic acid, is irradiated with ultraviolet light at temperatures up to 70°C. This photochemically induced hydrosilylation reaction proceeds almost to completeness, yielding the desired product with high efficiency .

Chemical Reactions Analysis

Dichloro(cyclohexyl)silane undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of silicon hydrides to olefins, producing organosilicon compounds.

Substitution Reactions: The chlorine atoms in dichloro(cyclohexyl)silane can be substituted with other groups, such as alkoxy or amino groups, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, forming different silicon-containing products.

Scientific Research Applications

Dichloro(cyclohexyl)silane has several applications in scientific research and industry:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.

Biology and Medicine: Organosilicon compounds, including dichloro(cyclohexyl)silane, are studied for their potential use in drug delivery systems and biomedical devices.

Industry: The compound is used in the production of silicone polymers, which have applications in adhesives, sealants, and coatings

Mechanism of Action

The primary mechanism of action for dichloro(cyclohexyl)silane involves the hydrosilylation reaction. This reaction enables the addition of silicon hydrides across carbon-carbon multiple bonds, forming organosilicon compounds. The reaction is typically catalyzed by platinum complexes, which facilitate the formation of silicon-carbon bonds through a series of steps, including olefin insertion and σ-bond metathesis .

Comparison with Similar Compounds

Dichloro(cyclohexyl)silane can be compared with other similar compounds, such as:

Chlorodimethylsilane: This compound has a silicon atom bonded to two methyl groups and a chlorine atom.

Dichloromethylsilane: This compound has a silicon atom bonded to a methyl group and two chlorine atoms.

Dichloro(cyclohexyl)silane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties, making it valuable in specific chemical reactions and applications.

Properties

Molecular Formula |

C6H11Cl2Si |

|---|---|

Molecular Weight |

182.14 g/mol |

InChI |

InChI=1S/C6H11Cl2Si/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2 |

InChI Key |

DBORORZXTOQFCB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[Si](Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)

![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)

![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)